4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
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Overview
Description
4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL is a complex organic compound that features a brominated phenol core linked to a triazole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could result in various substituted phenol derivatives .
Scientific Research Applications
4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(E)-({3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL
- 4-BROMO-2-[(E)-({3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
Uniqueness
4-BROMO-3-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOL is unique due to its specific structural features, such as the brominated phenol core and the triazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7BrN4OS |
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Molecular Weight |
299.15 g/mol |
IUPAC Name |
4-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7BrN4OS/c10-8-2-1-7(15)3-6(8)4-12-14-5-11-13-9(14)16/h1-5,15H,(H,13,16)/b12-4+ |
InChI Key |
UZRYXLKASTUYLH-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/N2C=NNC2=S)Br |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NN2C=NNC2=S)Br |
Origin of Product |
United States |
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